Tert-butyl 3-nitrophenylcarbamate
Overview
Description
Tert-butyl 3-nitrophenylcarbamate, also known as NTBC, is a chemical compound that has been the subject of much research due to its unique physical and chemical properties. It is a protected amine and its molecular weight is 238.24 g/mol.
Synthesis Analysis
While there isn’t specific information available on the synthesis of Tert-butyl 3-nitrophenylcarbamate, related compounds have been synthesized using various methods. For instance, tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane were used to synthesize (3-(tert-butylperoxy)propyl)trimethoxysilane .
Scientific Research Applications
1. Synthesis and Chemical Transformations
Tert-butyl 3-nitrophenylcarbamate plays a role in various synthesis and chemical transformations. For example, tert-butyl N-hydroxycarbamate can be oxidized to tert-butyl nitrosoformate, which is then used in Diels–Alder reactions with dienes. This process is useful for creating a variety of functionalized 3,6-dihydro-2H-1,2-oxazines (Hoshino, Suzuki, & Honda, 2012). Additionally, tert-butyl nitrite (TBN) is a versatile reagent in organic synthesis, used for nitrosation, oximation, diazotization, nitration, and oxidation (Li & Jia, 2017).
2. Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are closely related to tert-butyl 3-nitrophenylcarbamate, act as building blocks in organic synthesis. They are prepared from aldehydes and tert-butyl N-hydroxycarbamate and are used in reactions with organometallics to create N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).
3. Application in Photodynamic Therapy
Stable free radicals like 4,4'-di-tert-butyl- diphenyl-1-nitroxy, which are structurally similar to tert-butyl 3-nitrophenylcarbamate, have been studied in the context of photodynamic therapy. Their interaction with photosensitizers under light conditions has been investigated using kinetic ESR spectroscopy (Kriska, Korecz, Nemes, & Gál, 1995).
4. Synthesis of Biologically Active Compounds
Tert-butyl 3-nitrophenylcarbamate derivatives are intermediates in synthesizing various biologically active compounds. For instance, tert-butyl 5-amino-4- ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate is synthesized as an intermediate in the preparation of drugs like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
5. Coordination Reaction Studies
Coordination reactions involving compounds similar to tert-butyl 3-nitrophenylcarbamate, such as biphenyl-3,5-diyl bis(tert-butyl nitroxide), have been studied. These studies provide insights into complex formation and are relevant to magnetic studies (Sekine & Ishida, 2018).
Safety And Hazards
While specific safety and hazard information for Tert-butyl 3-nitrophenylcarbamate is not available, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl N-(3-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQPYRGGSHYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441113 | |
Record name | tertbutyl 3-nitrophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-nitrophenylcarbamate | |
CAS RN |
18437-64-4 | |
Record name | tertbutyl 3-nitrophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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